4-Methoxydiphenylmethane

Catalog No.
S597044
CAS No.
834-14-0
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxydiphenylmethane

CAS Number

834-14-0

Product Name

4-Methoxydiphenylmethane

IUPAC Name

1-benzyl-4-methoxybenzene

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

GQLYCRTUQGSDSM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2

Synonyms

4-methoxydiphenylmethane

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2

4-Methoxydiphenylmethane, also known by its IUPAC name as benzene, 1-methoxy-4-(phenylmethyl)-, is an organic compound with the molecular formula C14H14OC_{14}H_{14}O and a molecular weight of approximately 198.26 g/mol. It features a methoxy group (-OCH₃) attached to one of the phenyl rings, which contributes to its unique chemical properties. This compound is recognized for its role as a pharmacological agent, particularly in enhancing the activity of the leukotriene A4 hydrolase enzyme, which is involved in inflammatory processes .

Currently, there is no scientific literature readily available on the specific mechanism of action of BMBz in biological systems.

BMBz is classified as a skin irritant and can cause serious eye damage [].

  • Acute toxicity: Data is not readily available, but due to the presence of an aromatic ring, it's advisable to handle it with care and avoid skin and eye contact.
  • Flammability: Data not readily available, but aromatic compounds can be flammable. Standard laboratory safety practices for handling organic solvents should be followed.
Primarily due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under certain conditions.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, 4-methoxydiphenylmethane can undergo hydrolysis to yield phenolic compounds and other derivatives .

The primary biological activity of 4-methoxydiphenylmethane lies in its ability to augment the aminopeptidase activity of leukotriene A4 hydrolase. This enzyme plays a crucial role in the metabolism of leukotrienes, which are lipid mediators involved in inflammatory responses. Studies have shown that this compound can significantly enhance the enzyme's activity, potentially leading to therapeutic applications in treating inflammatory diseases . Additionally, its structural similarity to other bioactive compounds suggests potential interactions with various biological targets.

The synthesis of 4-methoxydiphenylmethane can be achieved through several methods, including:

  • Direct Methylation: One common method involves methylating diphenylmethane using methyl iodide in the presence of a base like potassium carbonate.
  • Condensation Reactions: Another approach is through a condensation reaction between anisole and benzyl chloride under suitable catalytic conditions .
  • One-Step Synthesis: Recent advancements have allowed for a one-step synthesis from commercially available materials with yields exceeding 90% .

4-Methoxydiphenylmethane has several notable applications:

  • Pharmacological Agent: Its primary application is as a pharmacological agent that enhances aminopeptidase activity, making it relevant in drug development for inflammatory conditions.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Research Tool: Due to its ability to modulate enzyme activity, it is used in biochemical research to study leukotriene metabolism and related pathways .

Interaction studies involving 4-methoxydiphenylmethane focus on its effects on leukotriene A4 hydrolase. Research indicates that it selectively augments the enzyme's aminopeptidase activity without significantly affecting its hydrolase function. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader enzyme inhibition . Additionally, studies have explored its interactions with other biologically active compounds, revealing insights into potential combinatorial therapies.

Several compounds share structural similarities with 4-methoxydiphenylmethane. These include:

  • Diphenylmethane: Lacks the methoxy group but shares similar aromatic characteristics.
  • Anisole (Methoxybenzene): Contains only one phenyl group and differs in biological activity.
  • Benzophenone: Features two carbonyl groups instead of methoxy groups, affecting its reactivity and biological properties.
Compound NameStructure TypeUnique Features
DiphenylmethaneTwo phenyl ringsNo methoxy group; less reactivity
AnisoleOne phenyl ringSimple ether; primarily used as a solvent
BenzophenoneTwo carbonyl groupsFunctions as a UV filter; different reactivity

The uniqueness of 4-methoxydiphenylmethane lies in its dual functionality as both a chemical intermediate and a selective enhancer of enzymatic activity, setting it apart from these similar compounds .

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

834-14-0

Wikipedia

Benzene, 1-methoxy-4-(phenylmethyl)-

Dates

Modify: 2023-08-15

Ultrapressure liquid chromatography-tandem mass spectrometry assay using atmospheric pressure photoionization (UPLC-APPI-MS/MS) for quantification of 4-methoxydiphenylmethane in pharmacokinetic evaluation

Nashid Farhan, Sean Fitzpatrick, Yun M Shim, Mikell Paige, Diana Shu-Lian Chow
PMID: 27232150   DOI: 10.1016/j.jpba.2016.05.014

Abstract

4-Methoxydiphenylmethane (4-MDM), a selective augmenter of Leukotriene A4 Hydrolase (LTA4H), is a new anti-inflammatory compound for potential treatment of chronic obstructive pulmonary disease (COPD). Currently, there is no liquid chromatography tandem mass spectrometric (LC-MS/MS) method for the quantification of 4-MDM. A major barrier for developing the LC-MS/MS method is the inability of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to ionize 4-MDM due to its hydrophobicity and lack of any functional group for ionization. With the advent of atmospheric pressure photoionization (APPI) technique, many hydrophobic compounds have been demonstrated to ionize by charge transfer reactions. In this study, a highly sensitive ultrapressure liquid chromatography tandem mass spectrometry assay using atmospheric pressure photoionization (UPLC-APPI-MS/MS) for the quantifications of 4-MDM in rat plasma has been developed and validated. 4-MDM was extracted from the plasma by solid phase extraction (SPE) and separated chromatographically using a reverse phase C8 column. The photoionization (PI) was achieved by introducing anisole as a dopant to promote the reaction of charge transfer. The assay with a linear range of 5 (LLOQ)-400ngmL(-1) met the regulatory requirements for accuracy, precision and stability. The validated assay was employed to quantify the plasma concentrations of 4-MDM after an oral dosing in Sprague Dawley (SD) rats.


Effect of the leukotriene A4 hydrolase aminopeptidase augmentor 4-methoxydiphenylmethane in a pre-clinical model of pulmonary emphysema

Eliseu O De Oliveira, Kan Wang, Hye-Sik Kong, Suhyon Kim, Matthew Miessau, Robert J Snelgrove, Y Michael Shim, Mikell Paige
PMID: 21983441   DOI: 10.1016/j.bmcl.2011.09.048

Abstract

The leukotriene A(4) hydrolase enzyme is a dual functioning enzyme with the following two catalytic activities: an epoxide hydrolase function that transforms the lipid metabolite leukotriene A(4) to leukotriene B(4) and an aminopeptidase function that hydrolyzes short peptides. To date, all drug discovery efforts have focused on the epoxide hydrolase activity of the enzyme, because of extensive biological characterization of the pro-inflammatory properties of its metabolite, leukotriene B(4). Herein, we have designed a small molecule, 4-methoxydiphenylmethane, as a pharmacological agent that is bioavailable and augments the aminopeptidase activity of the leukotriene A(4) hydrolase enzyme. Pre-clinical evaluation of our drug showed protection against intranasal elastase-induced pulmonary emphysema in murine models.


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